molecular formula C14H18BrN7O2 B3591116 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Cat. No.: B3591116
M. Wt: 396.24 g/mol
InChI Key: IQQUOCZYOASSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a brominated pyrazole ring and two morpholine groups attached to a triazine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of the brominated pyrazole and morpholine groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reactions. The process may include refluxing the reaction mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and scalability. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The brominated pyrazole ring can bind to active sites of enzymes or receptors, inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The triazine core provides structural stability and contributes to the overall bioactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLORO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
  • 2-(4-FLUORO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
  • 2-(4-METHYL-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

Uniqueness

The presence of the bromine atom in 2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE distinguishes it from other similar compounds. Bromine can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

4-[4-(4-bromopyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN7O2/c15-11-9-16-22(10-11)14-18-12(20-1-5-23-6-2-20)17-13(19-14)21-3-7-24-8-4-21/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUOCZYOASSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C=C(C=N3)Br)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-bromopyrazole (0.29 g, 2.0 mmol) in anhydrous DMF (4 ml) was added NaH (60% dispersion in mineral oil, 0.088 g, 2.2 mmol) in a portionwise fashion over 10 minutes. The mixture allowed to warm to room temperature where it was stirred for 30 minutes before the adition of 2-Chloro-4,6-di-morpholin-4-yl-[1,3,5]triazine (3b)(0.571 g, 2.00 mmol). The mixture was then heated under the influence of microwave radiation (120° C., 14 minutes). Upon cooling the reaction was diluted with water (10 ml) and filtered. The filtercake was washed with more cold water (10 ml), collected and dried to give the title compound (92.4%, 0.73 g) in suitably pure form to be used without any further purification. m/z (LC-MS, ESP): 396 [M+H]+, R/T=3.56 mins.
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.088 g
Type
reactant
Reaction Step Two
Quantity
0.571 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
92.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
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2-(4-BROMO-1H-PYRAZOL-1-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE

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